1-Azaspiro[3.3]heptane
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Overview
Description
1-Azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure consisting of two fused four-membered rings sharing a single nitrogen atom. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptane can be synthesized through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted 1-azaspiroheptanes has been reported, indicating potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized under specific conditions.
Reduction: The β-lactam ring can be reduced to form the desired spirocyclic structure.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic β-lactams and their reduced forms, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
1-Azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique structure makes it a valuable target for drug discovery programs.
Mechanism of Action
The mechanism by which 1-Azaspiro[3.3]heptane exerts its effects involves mimicking the piperidine ring, a common motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, enhancing its potential as a bioisostere . The nitrogen atom’s basicity is nearly identical to that of piperidine, further supporting its biochemical relevance .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a piperidine mimic.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A novel potential bioisostere for piperazine.
Uniqueness: 1-Azaspiro[3.3]heptane stands out due to its specific structural configuration, which provides unique steric and electronic properties. Its ability to serve as a bioisostere for piperidine makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H11N/c1-2-6(3-1)4-5-7-6/h7H,1-5H2 |
InChI Key |
YKNUXXRRPRLOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN2 |
Origin of Product |
United States |
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